1-(Oxetan-3-yl)azetidin-3-amine oxalate
Overview
Description
“1-(Oxetan-3-yl)azetidin-3-amine oxalate” is a compound that contains both an oxetane and an azetidine ring . The oxetane ring is a four-membered cyclic ether, while the azetidine ring is a four-membered cyclic amine . These structures make the compound interesting for various applications in the chemical sciences .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Oxetanes, as strained cyclic ethers, have a propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Scientific Research Applications
Advanced Oxidation Processes for Nitrogen-containing Compounds
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous amino-compounds found in water. This review discusses the degradation of amine- and azo-based compounds, focusing on reaction mechanisms and the effects of various process parameters. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides, with degradation highly sensitive to conditions like pH. Hybrid methods offer synergistic effects under optimized conditions, suggesting a pathway for research involving complex nitrogen-containing structures similar to 1-(Oxetan-3-yl)azetidin-3-amine oxalate (Bhat & Gogate, 2021).
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used for synthesizing cyclic β-amino acids and their derivatives, which are significant in drug research. This review provides insights into synthetic routes that could be relevant for structurally complex compounds like this compound, highlighting the versatility, robustness, and efficiency of these methodologies (Kiss et al., 2018).
Transition Metal Oxalates as Energy Storage Materials
This review explores the application of transition metal oxalates as energy storage materials, highlighting their potential as carbon sinks and their roles in various energy storage devices. The electrochemical performances of these oxalates suggest an area of research that could intersect with the study of this compound, particularly in understanding the electrochemical reactions and performance improvement strategies (Yeoh et al., 2018).
Future Directions
Properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h5-6H,1-4,7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKJZDLECEMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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